2-(Azidomethyl)pyridine

描述

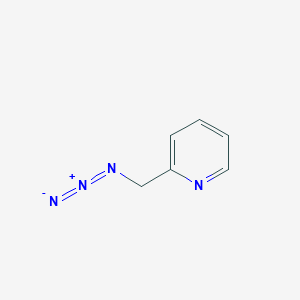

2-(Azidomethyl)pyridine is an organic compound characterized by the presence of an azido group (-N3) attached to a pyridine ring via a methylene bridge

Synthetic Routes and Reaction Conditions:

From Pyridine Derivatives: One common method involves the reaction of pyridine with chloromethyl azide under suitable conditions to introduce the azidomethyl group.

From 2-(Chloromethyl)pyridine: Another approach is the nucleophilic substitution of 2-(chloromethyl)pyridine with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production typically involves scaling up these laboratory methods, ensuring the use of appropriate safety measures due to the reactive nature of azides. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form pyridine N-oxide derivatives.

Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.

Substitution Reactions: The azido group can be substituted with various nucleophiles, leading to a wide range of products.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

Pyridine N-oxides: Resulting from oxidation reactions.

Amines: Produced through reduction of the azido group.

Various Substituted Pyridines: Resulting from nucleophilic substitution reactions.

科学研究应用

2-(Azidomethyl)pyridine is utilized in various scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology: The azido group can be used in bioconjugation techniques to label biomolecules.

Medicine: It is explored for its potential use in drug discovery and development.

Industry: Its reactivity makes it valuable in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism by which 2-(Azidomethyl)pyridine exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, facilitating the introduction of new functional groups. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

相似化合物的比较

2-(Azidomethyl)oxirane: Similar in structure but contains an oxirane ring instead of a pyridine ring.

2-(Azidomethyl)benzoyl: Used as a protecting group in nucleosides.

2-(Azidomethyl)naphthalene: Contains a naphthalene ring instead of a pyridine ring.

Uniqueness: 2-(Azidomethyl)pyridine is unique due to its pyridine core, which imparts distinct electronic and steric properties compared to other azidomethyl compounds. This influences its reactivity and the types of reactions it can undergo.

生物活性

2-(Azidomethyl)pyridine is a compound with significant potential in various biological applications, particularly due to its unique azido group. This article explores its biological activity, including biochemical properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : CHN

- Molecular Weight : 134.14 g/mol

- IUPAC Name : this compound

The azido group in this compound enhances its reactivity, making it a valuable scaffold for further derivatization and exploration of biological activity.

The azido group can participate in various biochemical reactions, particularly in the formation of triazole rings through "click chemistry" reactions. This property is critical for bioconjugation techniques used to label biomolecules, which can facilitate drug discovery and development.

- Bioconjugation : The azido group is utilized in bioconjugation strategies, allowing for the selective labeling of biomolecules. This is particularly useful in the development of targeted therapies and diagnostics .

- Inhibition of Pathways : Compounds related to this compound have been shown to inhibit key signaling pathways such as the PI3K-AKT-mTOR pathway, which plays a crucial role in cell growth and survival. This inhibition can lead to reduced growth of various pathogens and cancer cells.

- RNA Modifications : Research indicates that the azido group can be effectively incorporated into RNA molecules, enhancing their stability and functionality. Modified RNAs exhibit gene silencing capabilities comparable to unmodified counterparts, indicating potential applications in RNA interference technologies .

1. Bioconjugation Techniques

A study demonstrated that this compound could be used effectively in postsynthetic modification (PSM) reactions with metal-organic frameworks (MOFs). The azido group facilitated the formation of triazole linkages, showcasing its utility in creating functionalized materials for drug delivery systems .

2. Antimicrobial Activity

Research has shown that derivatives of imidazo[1,2-a]pyridine, which includes compounds like this compound, exhibit significant activity against multidrug-resistant strains of tuberculosis (MDR-TB). The mechanism involves inhibition of essential metabolic pathways in the bacteria.

3. RNA Interference

In a systematic study on modified small interfering RNAs (siRNAs), the incorporation of azido groups led to enhanced nuclease resistance and improved delivery properties when conjugated with hydrophobic tags. This suggests that this compound could play a role in developing more effective siRNA-based therapies .

Applications in Drug Discovery

The compound is being explored for its potential as a bioorthogonal reagent due to its reactivity with various nucleophiles, which can be harnessed for developing new pharmaceuticals. Its ability to participate in click reactions makes it a versatile intermediate in synthetic organic chemistry.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(azidomethyl)pyridine, and how is the product characterized?

- Synthesis : A common method involves nucleophilic substitution of 2-(chloromethyl)pyridine with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under reflux. For example, 3-(azidomethyl)pyridine was synthesized from 3-(chloromethyl)pyridine with a 38% yield after purification via flash chromatography .

- Characterization : NMR is critical for structural confirmation. For this compound, key signals include δ 4.49 ppm (s, 2H, CH₂-N₃) and aromatic protons at δ 8.60–7.25 ppm, consistent with literature . IR spectroscopy can confirm the azide stretch (~2100 cm⁻¹).

Q. What safety protocols are essential when handling this compound in the lab?

- Safety Measures :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential toxicity and explosive risks of organic azides.

- Store separately from reducing agents and acids to prevent unintended reactions .

Advanced Research Questions

Q. How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and what factors influence regioselectivity?

- Mechanistic Insight : The azide group undergoes 1,3-dipolar cycloaddition with terminal alkynes, catalyzed by Cu(I), to form 1,4-disubstituted triazoles.

- Optimization : Ligand choice (e.g., TBTA), solvent (t-BuOH/H₂O), and catalyst loading (1–5 mol%) enhance reaction efficiency (>95% conversion). Steric effects from the pyridine ring may slightly alter regioselectivity compared to simpler azides .

Q. What are the applications of this compound in coordination chemistry and catalysis?

- Coordination Chemistry : The pyridine nitrogen and azide group can act as ligands for transition metals (e.g., Cu, Cd). For example, Cd(II) complexes with pyridine-derived ligands show unique photoluminescence properties .

- Catalysis : Azidomethylpyridine derivatives serve as precursors for triazole-based ligands, which are effective in asymmetric catalysis and nanoparticle stabilization .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and NMR. For example, 3-(azidomethyl)pyridine’s NMR in CDCl₃ (δ 4.40 ppm, CH₂-N₃) aligns with published data after rigorous purification .

Q. What computational methods are used to predict the electronic properties of this compound?

- DFT Studies : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the molecule’s HOMO-LUMO gap, electrostatic potential, and azide group reactivity. Similar studies on aminoimidazodipyridines revealed charge transfer interactions relevant to photophysical applications .

Q. What mechanistic insights guide the reduction of this compound to its amine derivative?

属性

IUPAC Name |

2-(azidomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-9-5-6-3-1-2-4-8-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETSXNCIBVRWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672499 | |

| Record name | 2-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609770-35-6 | |

| Record name | 2-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。